Iobenguane I-123
Overview
Description
Iobenguane (123I) is a radiopharmaceutical compound used primarily in diagnostic imaging and therapy. It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline). When radiolabeled with iodine-123, it is used in nuclear medicine for imaging adrenergically innervated tissues, particularly in the diagnosis of neuroendocrine tumors such as pheochromocytomas and neuroblastomas .
Preparation Methods
Iobenguane (123I) is generally prepared by exchange labeling, where iodine-123 is incorporated into the molecular structure of iobenguane. The preparation involves the use of a cyclotron to produce iodine-123, which is then reacted with iobenguane under specific conditions to achieve the desired radiolabeling. The process may include the use of fillers, preservatives, buffers, and stabilizing agents to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Iobenguane (123I) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the compound for specific applications.
Substitution: Halogen substitution reactions are common, where iodine-123 is substituted into the aromatic ring of iobenguane.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Iobenguane (123I) has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical studies to understand reaction mechanisms and pathways.
Biology: Employed in studies involving adrenergic neurons and neurotransmitter transport mechanisms.
Medicine: Primarily used in diagnostic imaging to detect neuroendocrine tumors. It is also used in the treatment of certain types of cancer by delivering targeted radiation to tumor cells.
Industry: Utilized in the development of new radiopharmaceuticals and imaging agents .
Mechanism of Action
Iobenguane (123I) mimics the behavior of norepinephrine and is taken up by adrenergic nerve terminals via the norepinephrine transporter. Once inside the nerve terminals, it is stored in presynaptic storage vesicles. This allows for the radiographic imaging of adrenergically innervated tissues, as the compound emits gamma radiation detectable by imaging equipment. The molecular targets include adrenergic neurons and neuroendocrine cells .
Comparison with Similar Compounds
Iobenguane (123I) is unique in its ability to target adrenergic neurons and neuroendocrine cells specifically. Similar compounds include:
Norepinephrine: The natural neurotransmitter that iobenguane mimics.
Guanethidine: A synthetic compound with similar adrenergic blocking properties.
Iodine-131 labeled iobenguane: Used for therapeutic purposes due to its higher radiation energy compared to iodine-123
Iobenguane (123I) stands out due to its specific use in diagnostic imaging and its ability to provide detailed images of adrenergically innervated tissues.
Properties
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUPXJEEYOOTR-IUAIQHPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998212 | |
Record name | Iobenguane I 123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-93-1 | |
Record name | Iodine-123 metaiodobenzylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76924-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iobenguane I 123 [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iobenguane I 123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOBENGUANE I-123 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2TH1XYZ84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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